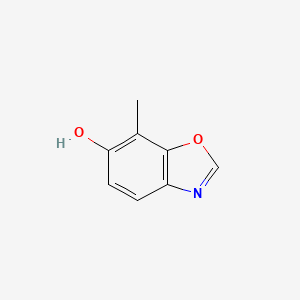

7-Methyl-1,3-benzoxazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

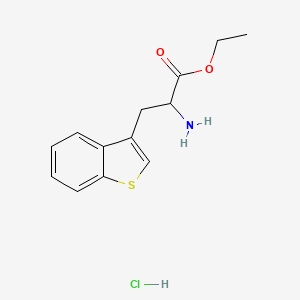

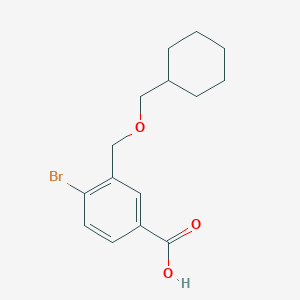

7-Methyl-1,3-benzoxazol-6-ol is a chemical compound used for pharmaceutical testing . It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst . Another method involves the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .Chemical Reactions Analysis

Benzoxazole derivatives have shown potential in various chemical reactions. For instance, they have been found to react with peroxy radicals of different natures . Also, they are used as starting materials for different mechanistic approaches in drug discovery .Applications De Recherche Scientifique

Antioxidant Activity

7-Methyl-1,3-benzoxazol-6-ol and similar benzoxazole derivatives have been studied for their antioxidant properties. For instance, 2-methyl-1,3-benzoxazol-6-ol demonstrated significant antioxidant effects in the radical chain oxidation of organic compounds with molecular oxygen. Its antiradical activity and kinetic parameters in reactions with peroxy radicals of various natures were investigated using methods like volumetric and chemiluminescence methods (Khizhan et al., 2011).

Crystal Structure and Reactivity

Benzoxazole derivatives' crystal structures have been determined using X-ray single crystal diffraction. For instance, compounds like 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol have been analyzed to understand their molecular geometry, reactivity, and stability. These studies are essential in evaluating the compounds' biological activity and potential applications in various fields (Glamočlija et al., 2020).

Antimicrobial and Antitumor Activities

Some benzoxazole derivatives derived from Thymoquinone have shown promising antibacterial, antifungal, and antitumor activities. These compounds, such as 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazole-5-ol, have been characterized and tested for their biological effectiveness against various strains and cancer cell lines, offering insights into their potential therapeutic applications (Glamočlija et al., 2018).

Synthesis and Biochemical Applications

The synthesis and biochemical activities of benzoxazole derivatives have been extensively studied. For example, the synthesis of 5-methyl-2-[p-substituted phenyl]benzoxazoles and their in vitro microbiological activity against various bacteria and fungi highlight the broad spectrum of applications of these compounds in microbial control (Yalcin et al., 1990).

Photosensitive and Imaging Applications

Benzoxazole-based compounds have also been explored for their photosensitive properties. For instance, photosensitive poly(benzoxazole) derivatives have been synthesized and studied for their sensitivity and image formation capabilities under UV light, opening avenues in the field of photolithography and imaging technologies (Ebara et al., 2003).

Water-soluble Bio-imaging Compounds

Another interesting application area is in bio-imaging, where benzoxazole-based pyridinium salts have been synthesized and utilized for their two-photon absorption properties. These compounds have shown excellent penetrability in living cells, proving their potential in cell imaging and biological research (Liu et al., 2017).

Mécanisme D'action

Target of Action:

Benzoxazole derivatives have been studied for various pharmacological activities, including antibacterial, antifungal, and anticancer effects

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, pH variations affect solubility and absorption.

: Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis, and biological evaluation. Chemistry Central Journal, 12(1), 92. Read more

Safety and Hazards

Orientations Futures

Benzoxazole derivatives have been gaining importance in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been used as intermediates for the preparation of new biological materials . For instance, Suvorexant, an orexin receptor antagonist used to treat insomnia, contains a benzoxazole derivative . Future research may focus on exploring the potential of 7-Methyl-1,3-benzoxazol-6-ol in various therapeutic applications.

Propriétés

IUPAC Name |

7-methyl-1,3-benzoxazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-7(10)3-2-6-8(5)11-4-9-6/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEISCUOXXAGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)

![1-(4-Methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2868545.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2868546.png)

![1-butyl-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2868554.png)

![N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2868557.png)

![5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2868563.png)